molecular formula C7H15ClN2O B582542 N-methylpiperidine-2-carboxamide hydrochloride CAS No. 1236263-43-6

N-methylpiperidine-2-carboxamide hydrochloride

Cat. No.: B582542
CAS No.: 1236263-43-6
M. Wt: 178.66
InChI Key: LIYLDMRWNXZMTI-UHFFFAOYSA-N
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Description

N-methylpiperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is known for its use in various scientific and industrial applications, particularly in the pharmaceutical field as a local anesthetic. The compound appears as a white to off-white crystalline powder and is soluble in water, alcohol, and ester solvents .

Preparation Methods

The preparation of N-methylpiperidine-2-carboxamide hydrochloride typically involves the reaction of N-Methyl-2-piperidinecarboxamide with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The synthetic route can be adjusted based on specific requirements, and it is essential to follow laboratory safety protocols during the synthesis process.

Chemical Reactions Analysis

N-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-methylpiperidine-2-carboxamide hydrochloride involves blocking nerve conduction by inhibiting sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, resulting in a loss of sensation in the targeted area . The molecular targets include sodium ion channels, and the pathways involved are related to nerve signal transmission.

Comparison with Similar Compounds

N-methylpiperidine-2-carboxamide hydrochloride can be compared with other similar compounds such as:

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

    Procaine: A local anesthetic with a shorter duration of action compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and its effectiveness as a local anesthetic .

Properties

IUPAC Name

N-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYLDMRWNXZMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-43-6
Record name N-methylpiperidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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